molecular formula C6H2BrClFN3 B12845059 8-Bromo-2-chloro-6-fluoro-[1,2,4]triazolo[1,5-a]pyridine

8-Bromo-2-chloro-6-fluoro-[1,2,4]triazolo[1,5-a]pyridine

Cat. No.: B12845059
M. Wt: 250.45 g/mol
InChI Key: CTOQRZJKFZYGHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Bromo-2-chloro-6-fluoro-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a triazolopyridine ring. Triazolopyridines are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-2-chloro-6-fluoro-[1,2,4]triazolo[1,5-a]pyridine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-chloro-6-fluoropyridine with sodium azide to form the corresponding azide intermediate. This intermediate is then subjected to cyclization in the presence of a brominating agent such as N-bromosuccinimide (NBS) to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

8-Bromo-2-chloro-6-fluoro-[1,2,4]triazolo[1,5-a]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for halogen substitution.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazolopyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

8-Bromo-2-chloro-6-fluoro-[1,2,4]triazolo[1,5-a]pyridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 8-Bromo-2-chloro-6-fluoro-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biochemical pathways. The presence of halogen atoms enhances its binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Similar Compounds

    8-Bromo-6-fluoro-[1,2,4]triazolo[1,5-a]pyridine: Similar in structure but lacks the chlorine atom.

    8-Bromo-[1,2,4]triazolo[1,5-a]pyridine: Similar but lacks both chlorine and fluorine atoms.

    2-Chloro-6-fluoro-[1,2,4]triazolo[1,5-a]pyridine: Similar but lacks the bromine atom.

Uniqueness

8-Bromo-2-chloro-6-fluoro-[1,2,4]triazolo[1,5-a]pyridine is unique due to the presence of all three halogen atoms (bromine, chlorine, and fluorine) on the triazolopyridine ring. This unique combination of halogens imparts distinct electronic and steric properties, enhancing its reactivity and binding affinity in various chemical and biological applications.

Properties

Molecular Formula

C6H2BrClFN3

Molecular Weight

250.45 g/mol

IUPAC Name

8-bromo-2-chloro-6-fluoro-[1,2,4]triazolo[1,5-a]pyridine

InChI

InChI=1S/C6H2BrClFN3/c7-4-1-3(9)2-12-5(4)10-6(8)11-12/h1-2H

InChI Key

CTOQRZJKFZYGHO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=NC(=NN2C=C1F)Cl)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.